Chlorzoxazone

Description

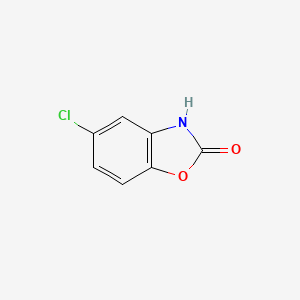

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFWDZFKRBELIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022813 | |

| Record name | Chlorzoxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlorzoxazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>25.4 [ug/mL] (The mean of the results at pH 7.4), 2.96e+00 g/L | |

| Record name | SID8139927 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Chlorzoxazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00356 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorzoxazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

95-25-0 | |

| Record name | Chlorzoxazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorzoxazone [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorzoxazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00356 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chlorzoxazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chlorzoxazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzoxazolone, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorzoxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorzoxazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORZOXAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0DE420U8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorzoxazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

191-191.5, 191.5 °C | |

| Record name | Chlorzoxazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00356 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorzoxazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Chlorzoxazone on Polysynaptic Reflexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorzoxazone is a centrally acting skeletal muscle relaxant utilized for the alleviation of discomfort associated with acute, painful musculoskeletal conditions.[1] Its therapeutic efficacy is primarily attributed to its ability to inhibit polysynaptic reflex arcs at the level of the spinal cord and subcortical areas of the brain.[1] This guide provides a detailed examination of the molecular mechanisms underlying this compound's action on these complex neural circuits. Through a synthesis of preclinical data, this document outlines the key signaling pathways involved, presents quantitative data on its effects, and details the experimental protocols used to elucidate its mechanism of action. The primary focus is on its modulatory effects on ion channels, particularly calcium-activated potassium channels, and its purported influence on GABAergic neurotransmission within the spinal cord.

Introduction

Skeletal muscle spasms are involuntary contractions of a muscle or group of muscles, often resulting from injury or inflammation. These spasms are mediated by reflex arcs within the central nervous system. Polysynaptic reflexes, which involve one or more interneurons interposed between the sensory and motor neurons, are crucial in generating and maintaining these spasms. This compound's clinical utility lies in its capacity to depress these polysynaptic pathways, leading to muscle relaxation and pain relief.[1] While the precise mechanism has been a subject of ongoing investigation, a growing body of evidence points towards a multi-faceted action involving the modulation of neuronal excitability at the spinal level.

Core Mechanism of Action: Inhibition of Polysynaptic Reflexes

This compound exerts its muscle relaxant effects not by acting directly on the skeletal muscle but by depressing nerve transmission within the central nervous system. The primary site of action is the spinal cord, where it selectively inhibits polysynaptic reflexes over monosynaptic reflexes. This selectivity is crucial for its therapeutic effect, as it can reduce pathological muscle hyperactivity without significantly compromising normal muscle tone and reflex activity.

Modulation of Neuronal Excitability

The inhibition of polysynaptic reflexes is achieved through the modulation of neuronal excitability within the spinal cord. This is primarily accomplished through its effects on specific ion channels that play a critical role in setting the resting membrane potential and shaping the action potential of neurons.

Signaling Pathways

A significant component of this compound's mechanism of action involves the activation of calcium-activated potassium channels, specifically the large-conductance (BK) and small-conductance (SK) channels.

-

BK Channels: Activation of BK channels by this compound leads to an increase in potassium efflux, which hyperpolarizes the neuronal membrane. This hyperpolarization moves the membrane potential further away from the threshold required to fire an action potential, thereby reducing neuronal excitability. Studies have shown that this compound can rescue impaired BK channel currents.[2]

-

SK Channels: Similar to BK channels, this compound also activates SK channels.[3][4] This action contributes to the overall reduction in neuronal firing rates by enhancing the afterhyperpolarization that follows an action potential, making it more difficult for the neuron to fire again immediately.[3] The modulation of SK channels in the brain is thought to be a key part of its clinical effects.[5]

While less definitively established through direct experimental evidence on spinal polysynaptic reflexes, it is hypothesized that this compound may also potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). GABA is the primary inhibitory neurotransmitter in the central nervous system, and its binding to GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron. By enhancing GABAergic transmission, this compound would further contribute to the depression of neuronal activity within the polysynaptic reflex pathway.

Quantitative Data

The muscle relaxant effect of this compound has been quantified in animal models using the crossed extensor reflex (CER) method. The CER is a polysynaptic reflex that provides a sensitive measure of the activity of centrally acting muscle relaxants.

| Dose (mg/kg, p.o. in rats) | Effect on Crossed Extensor Reflex (CER) | Reference |

| 25 | Dose-dependent depression | [6] |

| 50 | Dose-dependent depression | [6] |

| 75 | Dose-dependent depression | [6] |

| ED50 | More sensitive than rotarod method | [7] |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of in vivo and in vitro experimental techniques.

In Vivo Measurement of Polysynaptic Reflexes (Crossed Extensor Reflex)

This protocol is adapted from studies evaluating the pharmacodynamics of centrally acting muscle relaxants in rats.[6][7]

Objective: To quantify the inhibitory effect of this compound on a polysynaptic spinal reflex.

Animal Model: Male Sprague-Dawley rats.

Anesthesia: Anesthesia is induced with an appropriate agent (e.g., α-chloralose, 80-110 mg/kg i.p.) to maintain a stable level of anesthesia without significantly depressing spinal reflexes.[6]

Surgical Procedure:

-

The animal is placed in a stereotaxic frame.

-

A laminectomy is performed to expose the lumbar spinal cord.

-

The dura mater is carefully opened to allow access to the spinal roots.

-

The hindlimbs are immobilized.

Stimulation and Recording:

-

The central end of a cut peripheral nerve (e.g., the tibial nerve) in one hindlimb is stimulated with electrodes.

-

The resulting contraction of the contralateral extensor muscle (e.g., quadriceps femoris) is measured using a force transducer.

-

The intensity of the isometric contraction of the muscle is recorded.

Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 25, 50, 75 mg/kg).[6]

Data Analysis: The percentage of depression of the CER is calculated at different time points after drug administration to determine the dose-response relationship and time course of action.

In Vitro Patch-Clamp Electrophysiology of Spinal Cord Neurons

This protocol provides a general framework for studying the direct effects of this compound on the electrophysiological properties of spinal cord neurons.

Objective: To investigate the effects of this compound on ion channel currents and neuronal excitability in identified spinal neurons.

Preparation:

-

Acute spinal cord slices are prepared from young adult rats.

-

Slices are maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

Recording:

-

Whole-cell patch-clamp recordings are made from visually identified neurons in the dorsal or ventral horn of the spinal cord slice.

-

Neurons can be identified based on their location, morphology, and electrophysiological properties.

Experimental Paradigms:

-

Current-clamp recordings: To assess the effects of this compound on resting membrane potential, input resistance, and action potential firing properties.

-

Voltage-clamp recordings: To isolate and study the effects of this compound on specific ion currents, such as voltage-gated calcium currents or potassium currents (e.g., BK and SK channels).

-

Synaptic recordings: To investigate the effect of this compound on spontaneous or evoked inhibitory postsynaptic currents (IPSCs) to test the hypothesis of GABAergic modulation.

Drug Application: this compound is applied to the bath solution at known concentrations.

Data Analysis: Changes in membrane properties, action potential characteristics, and ion current amplitudes and kinetics are measured and compared before and after drug application.

Conclusion

The primary mechanism of action of this compound in inhibiting polysynaptic reflexes is through its effects on the excitability of spinal cord neurons. Compelling evidence indicates that this compound activates calcium-activated potassium channels (BK and SK), leading to neuronal hyperpolarization and a subsequent reduction in the firing rate of interneurons and motor neurons within the polysynaptic reflex arc. While a modulatory role on GABAergic transmission is also proposed, further direct evidence from spinal reflex preparations is needed to fully substantiate this aspect of its mechanism. The experimental protocols detailed in this guide provide a robust framework for future research aimed at further dissecting the intricate molecular interactions of this compound within the spinal cord. A comprehensive understanding of these mechanisms is paramount for the development of more targeted and efficacious muscle relaxants.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Therapeutic efficacy of the BKCa channel opener this compound in a mouse model of Fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an SK channel activator used in humans, reduces excessive alcohol intake in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an SK-type potassium channel activator used in humans, reduces excessive alcohol intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of recombinant small-conductance Ca(2+)-activated K(+) channels by the muscle relaxant this compound and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of alpha-chloralose on muscle relaxant effect of this compound in rats and pharmacodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacodynamics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of chlorzoxazone in vivo

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Chlorzoxazone

Introduction

This compound is a centrally acting skeletal muscle relaxant utilized for the relief of discomfort associated with acute, painful musculoskeletal conditions.[1][2] It functions as an adjunct to rest and physical therapy to alleviate muscle spasms and associated pain, thereby improving mobility.[1][3] While its use has been established for decades, a thorough understanding of its in vivo behavior is critical for researchers, scientists, and drug development professionals to optimize its therapeutic use and mitigate potential risks. This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Pharmacodynamics: The Mechanism of Action

The primary pharmacodynamic effect of this compound is the relaxation of skeletal muscle. This effect is not exerted directly on the muscle fibers but originates from its action within the central nervous system (CNS).

2.1 Core Mechanism this compound's principal mechanism involves the inhibition of multisynaptic reflex arcs, primarily at the level of the spinal cord and subcortical areas of the brain.[1][3][4][5][6] By depressing these neuronal pathways, which are responsible for generating and maintaining muscle spasms, the drug leads to a reduction in skeletal muscle hyperactivity and relief from associated pain.[3][4]

While the precise molecular targets are not fully elucidated, evidence suggests potential modulation of several systems:

-

GABAergic System: It is thought that this compound may facilitate the action of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the CNS.[3][6][7] By enhancing GABAergic activity, it can decrease neuronal excitability that contributes to muscle spasms.

-

Voltage-Gated Calcium Channels: Some research suggests an effect on voltage-gated calcium channels, which would influence neurotransmitter release and neuronal signaling.[7]

The culmination of these actions is a general CNS depressant effect, which contributes to its therapeutic efficacy as well as its common side effects, such as drowsiness and dizziness.[1][3]

Caption: Proposed mechanism of action for this compound in the CNS.

Pharmacokinetics: ADME Profile

This compound exhibits rapid absorption and elimination, with its disposition being heavily influenced by hepatic metabolism.

3.1 Absorption Following oral administration, this compound is rapidly and well absorbed from the gastrointestinal tract.[1][3][4] Peak plasma concentrations (Cmax) are typically achieved within 1 to 2 hours.[1][4] The onset of its muscle relaxant effect usually occurs within one hour, with a duration of action lasting 3 to 6 hours.[4][6]

3.2 Distribution Specific details on the distribution of this compound, such as its volume of distribution (Vd) and tissue penetration, are not extensively documented in readily available literature. It is not known whether the drug crosses the placenta or is distributed into breast milk.[1]

3.3 Metabolism Metabolism is the primary route of elimination for this compound and occurs rapidly in the liver.[1][4]

-

Primary Pathway (Hydroxylation): The main metabolic transformation is the 6-hydroxylation of this compound to form its principal, inactive metabolite, 6-hydroxythis compound (B195315).[1][8] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2E1 .[3][8][9] Because of this specificity, this compound is frequently used as an in vivo probe to assess CYP2E1 activity.[8][10][11][12]

-

Secondary Pathways: While CYP2E1 is dominant, other enzymes contribute to its metabolism. CYP1A2 has also been shown to mediate the 6-hydroxylation of this compound.[9] More recent studies suggest that CYP3A enzymes can metabolically activate this compound to a reactive oxirane intermediate, which may be linked to its rare but serious hepatotoxicity.[13]

-

Conjugation (Glucuronidation): The 6-hydroxythis compound metabolite is subsequently conjugated with glucuronic acid to form a glucuronide conjugate (CHZ-O-Glc), which is the main form excreted.[1][14][15] This process is catalyzed by UGT enzymes, specifically UGT1A1, 1A6, and 1A9.[16] A novel metabolite, CHZ-N-glucuronide (CHZ-N-Glc), formed directly from the parent drug by UGT1A9, has also been identified.[16]

Caption: Metabolic pathways of this compound in the liver.

3.4 Excretion this compound is eliminated from the body principally via the kidneys.[3] The vast majority is excreted in the urine as the glucuronide conjugate of its 6-hydroxy metabolite.[1][14][15] Less than 1% of the administered dose is excreted as unchanged drug.[1][4]

3.5 Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound can vary between populations and study conditions.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers

| Parameter | Value (Mean ± SD) | Study Population & Dose | Reference |

|---|---|---|---|

| Tmax (h) | 2.00 ± 0.82 | 10 Thai Volunteers (400 mg oral) | [8][17] |

| 1 - 2 | General Population | [1][4] | |

| Cmax (µg/mL) | 7.15 ± 2.09 | 10 Thai Volunteers (400 mg oral) | [8][17] |

| AUC₀-∞ (µg·h/mL) | 27.52 ± 8.05 | 10 Thai Volunteers (400 mg oral) | [8][17] |

| t½ (h) | 1.49 ± 0.32 | 10 Thai Volunteers (400 mg oral) | [8] |

| 1.12 ± 0.48 | 23 Male Subjects (750 mg oral) | [15] | |

| ~1 | General Population | [4] | |

| Oral Clearance (L/h) | 15.77 ± 4.81 | 10 Thai Volunteers (400 mg oral) | [8] |

| Plasma Clearance (mL/min) | 148.0 ± 39.9 | 23 Male Subjects (750 mg oral) | [15] |

| Vd (L) | 33.13 ± 9.75 | 10 Thai Volunteers (400 mg oral) |[8] |

Table 2: Pharmacokinetic Parameters of 6-Hydroxythis compound in Healthy Human Volunteers

| Parameter | Value (Mean ± SD) | Study Population & Dose | Reference |

|---|---|---|---|

| Tmax (h) | 3.05 ± 1.17 | 10 Thai Volunteers (400 mg this compound oral) | [8][17] |

| Cmax (µg/mL) | 1.77 ± 0.50 | 10 Thai Volunteers (400 mg this compound oral) | [8][17] |

| AUC₀-∞ (µg·h/mL) | 8.50 ± 2.78 | 10 Thai Volunteers (400 mg this compound oral) | [8][17] |

| t½ (h) | 1.95 ± 0.73 | 10 Thai Volunteers (400 mg this compound oral) |[8] |

Table 3: Pharmacokinetic Parameters of this compound in Rabbits

| Parameter | ODT Formulation (50 mg) | Myofen® Capsules (250 mg) | Reference |

|---|---|---|---|

| Tmax (h) | 0.33 ± 0.129 | 1.083 ± 0.343 | [18] |

| Cmax (µg/mL) | 4.169 ± 1.302 | 11.043 ± 0.872 | [18] |

| AUC₀-∞ (µg·h/mL) | 4.734 ± 0.837 | 16.793 ± 3.534 |[18] |

PK/PD Relationship

The therapeutic and adverse effects of this compound are directly linked to its pharmacokinetic profile.

Caption: Logical flow illustrating the PK/PD relationship of this compound.

The rapid absorption and achievement of peak plasma concentration within 1-2 hours correlate well with the typical onset of action within an hour.[1][4] The short elimination half-life of approximately 1-1.5 hours dictates the 3-6 hour duration of effect and necessitates a dosing regimen of 3-4 times daily to maintain therapeutic concentrations.[1][4][8][15]

Crucially, the high dependence on CYP2E1 for clearance means that any factor altering this enzyme's activity can significantly impact this compound's PK and, consequently, its PD.

-

Induction of CYP2E1 (e.g., by chronic ethanol (B145695) consumption) can increase the clearance of this compound, potentially reducing its efficacy at standard doses.[19][20]

-

Inhibition of CYP2E1 (e.g., by drugs like diallyl sulfide (B99878) or quercetin) can decrease clearance, leading to higher plasma concentrations and an increased risk of adverse effects.[19][21]

-

Liver disease can impair metabolic capacity, also increasing exposure and the risk of toxicity.[22]

Experimental Protocols

Detailed and standardized protocols are essential for accurately characterizing the in vivo properties of this compound.

5.1 Protocol: Human Pharmacokinetic and CYP2E1 Phenotyping Study This protocol is based on methodologies described in studies with healthy volunteers.[8][10][17][23]

-

Subject Selection: Healthy adult volunteers with no history of liver or kidney disease. Subjects should abstain from alcohol and other medications known to interact with CYP2E1 for a specified period before the study.

-

Dosing: After an overnight fast, a single oral dose of this compound (e.g., 400 mg or 500 mg) is administered with water.[8][10]

-

Blood Sampling: Serial venous blood samples are collected into heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, and 8 hours).[8]

-

Sample Processing: Plasma is immediately separated by centrifugation and stored at -20°C or below until analysis.

-

Bioanalysis: Plasma concentrations of this compound and its metabolite, 6-hydroxythis compound, are determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[8][10][24]

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key PK parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis. The metabolic ratio (6-hydroxythis compound / this compound) at a specific time point (e.g., 2 hours) can be calculated to serve as an index of in vivo CYP2E1 activity.[23]

Caption: Experimental workflow for a human pharmacokinetic study of this compound.

5.2 Protocol: Animal Pharmacodynamic Assessment (Rotarod Test) This protocol is based on methods used to evaluate muscle relaxant effects in rodents.[25]

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Acclimatization & Training: Animals are trained for several days to remain on a rotating rod (rotarod) at a set speed (e.g., 10-15 rpm). The baseline latency to fall is recorded.

-

Dosing: Animals are administered this compound or vehicle control via an appropriate route (e.g., intraperitoneal or oral gavage).

-

Testing: At various time points after dosing (e.g., 10, 30, 60, 120 minutes), the animals are placed back on the rotarod, and the time they are able to remain on the rod is measured. A cutoff time (e.g., 180 seconds) is typically used.

-

Endpoint Measurement: The pharmacodynamic effect is quantified as the percentage change in the time spent on the rod compared to the baseline measurement. The dose required to produce a 50% effect (ED50) can be calculated to assess potency.[25]

Conclusion

This compound possesses a well-defined in vivo profile characterized by rapid absorption, extensive hepatic metabolism primarily via CYP2E1, and quick elimination. Its pharmacodynamic effect as a centrally acting muscle relaxant is a direct consequence of its pharmacokinetic properties, with a fast onset and short duration of action that aligns with its plasma concentration-time curve. The heavy reliance on CYP2E1 for its clearance makes this compound an excellent probe for studying the activity of this key enzyme, but also renders it susceptible to significant pharmacokinetic variability due to genetic factors, disease states, and drug interactions. For professionals in drug development and research, a comprehensive grasp of these PK/PD relationships is paramount for predicting drug behavior, designing informative clinical trials, and ensuring the safe and effective use of this compound and other CYP2E1 substrates.

References

- 1. drugs.com [drugs.com]

- 2. This compound (Paraflex, Parafon Forte): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. mims.com [mims.com]

- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. A study on the pharmacokinetics of this compound in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Urinary excretion of 6-hydroxythis compound as an index of CYP2E1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound pharmacokinetics as a marker of hepatic cytochrome P4502E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. In vitro and in vivo metabolic activation and hepatotoxicity of this compound mediated by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Production of this compound glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. Effects of cytochrome P450 2E1 modulators on the pharmacokinetics of this compound and 6-hydroxythis compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. The effect of quercetin on the pharmacokinetics of this compound, a CYP2E1 substrate, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound Disease Interactions - Drugs.com [drugs.com]

- 23. Robustness of this compound as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [Determination of this compound and its metabolite 6-hydroxythis compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pharmacodynamics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolism of Chlorzoxazone to 6-Hydroxychlorzoxazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic conversion of the muscle relaxant chlorzoxazone to its primary metabolite, 6-hydroxythis compound (B195315). This biotransformation is a critical determinant of the drug's pharmacokinetic profile and is widely utilized as an in vivo and in vitro probe for assessing the activity of the cytochrome P450 2E1 (CYP2E1) enzyme. This document details the enzymatic pathways, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core processes.

Introduction to this compound Metabolism

This compound (CHZ) is a centrally acting muscle relaxant used to treat muscle spasms and associated pain.[1][2] Its elimination from the body is primarily dependent on hepatic metabolism. The major metabolic pathway is the hydroxylation of this compound at the 6th position of the benzene (B151609) ring, forming 6-hydroxythis compound (OH-CHZ).[3][4][5] This metabolite is subsequently conjugated, primarily with glucuronic acid, to form a glucuronide which is then excreted in the urine.[1][6] Up to 90% of a this compound dose is oxidized to 6-hydroxythis compound, highlighting the significance of this pathway.[4]

The 6-hydroxylation of this compound is predominantly catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme.[4][7][8][9][10] This specificity has led to the widespread use of this compound as a probe drug to phenotype CYP2E1 activity in both clinical and research settings.[1][4][8][9][11] However, it is important to note that other CYP isoforms, such as CYP1A1, CYP1A2, and to a minor extent CYP3A4, can also contribute to this metabolic reaction, particularly at lower substrate concentrations.[3][5][12][13]

Enzymatic Pathways and Kinetics

The conversion of this compound to 6-hydroxythis compound is a Phase I metabolic reaction. While CYP2E1 is the principal enzyme, the involvement of other CYPs introduces complexity to the kinetic profile. The subsequent conjugation of 6-hydroxythis compound with glucuronic acid is a Phase II reaction mediated by UDP-glucuronosyltransferases (UGTs).

Caption: In vitro this compound metabolism workflow.

Materials:

-

Human liver microsomes

-

Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

This compound

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Internal standard (e.g., 5-fluorobenzoxazolone) [14]* Acetonitrile (B52724) or methanol (B129727) (cold)

-

Water bath or incubator at 37°C

-

Microcentrifuge

Procedure:

-

Thaw human liver microsomes on ice.

-

Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer and human liver microsomes (e.g., 0.1-0.5 mg/mL protein).

-

Add varying concentrations of this compound to the incubation mixtures.

-

Pre-incubate the mixtures for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specified time (e.g., 10-30 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing the internal standard.

-

Vortex the samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to an autosampler vial for analysis.

-

Analyze the formation of 6-hydroxythis compound by HPLC-UV or LC-MS/MS.

In Vivo this compound Phenotyping in Humans

This protocol describes a common procedure for assessing CYP2E1 activity in human subjects.

Materials:

-

This compound tablets (e.g., 250 mg or 500 mg)

-

Blood collection tubes (e.g., containing heparin or EDTA)

-

Centrifuge

-

Equipment for plasma separation and storage (-20°C or -80°C)

-

Analytical instrumentation (HPLC-UV or LC-MS/MS)

Procedure:

-

Subjects should fast overnight before the study.

-

Administer a single oral dose of this compound (e.g., 250 mg, 500 mg, or a weight-adjusted dose of 10 mg/kg). [4][15]3. Collect blood samples at specified time points. A single blood sample at 2 hours post-dose is often sufficient for determining the metabolic ratio. [4][9][12][16]4. Separate plasma from the blood samples by centrifugation.

-

Store plasma samples at -20°C or -80°C until analysis.

-

For analysis, plasma samples may require protein precipitation with a solvent like acetonitrile or a liquid-liquid extraction.

-

Quantify the concentrations of this compound and 6-hydroxythis compound in the plasma samples using a validated HPLC-UV or LC-MS/MS method.

-

Calculate the metabolic ratio of 6-hydroxythis compound to this compound.

Analytical Methods

Accurate quantification of this compound and 6-hydroxythis compound is crucial for metabolic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly used and robust method.

HPLC-UV Method for Plasma Samples

Sample Preparation:

-

To a plasma sample (e.g., 200 µL), add an internal standard.

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) or diethyl ether. [14][17]3. Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection onto the HPLC system.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., Alltima C18). [14]* Mobile Phase: A mixture of acetonitrile and an acidic buffer (e.g., 0.5% acetic acid or 0.05% phosphoric acid). [14][18]* Detection: UV detection at a wavelength of 283 nm or 287 nm. [14][17][18]* Linearity: The method should be linear over a clinically relevant concentration range (e.g., 0.5-20 µg/mL). [14][19]

Factors Influencing this compound Metabolism

Several factors can influence the rate of this compound metabolism, primarily by affecting the expression or activity of CYP2E1.

-

Ethanol (B145695) Consumption: Chronic ethanol consumption is a well-known inducer of CYP2E1, leading to increased this compound metabolism. [1][11]* Genetic Polymorphisms: While some studies have investigated the impact of CYP2E1 genetic polymorphisms on this compound metabolism, the effects have not been consistently significant. [8]* Disease States: Liver diseases can impair metabolic function, while conditions like obesity and diabetes may alter CYP2E1 activity. [12][20][21]* Drug Interactions: Co-administration of drugs that are inhibitors or inducers of CYP2E1 can affect this compound clearance. For instance, diethyldithiocarbamate (B1195824) is a specific inhibitor of CYP2E1. [3][12]* Dose: The metabolism of this compound can be dose-dependent, with evidence of saturation at higher doses. [4][22]* Smoking: Cigarette smoking has been shown to accelerate the metabolism of this compound, likely through the induction of CYP2E1. [23]

Conclusion

The metabolic conversion of this compound to 6-hydroxythis compound is a well-characterized pathway predominantly mediated by CYP2E1. This has established this compound as a valuable tool for phenotyping this important drug-metabolizing enzyme. A thorough understanding of the kinetics, influencing factors, and appropriate experimental and analytical methodologies, as outlined in this guide, is essential for researchers and drug development professionals working with this compound or investigating CYP2E1-mediated drug metabolism. The provided quantitative data and protocols serve as a practical resource for designing and interpreting studies in this area.

References

- 1. biorxiv.org [biorxiv.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Robustness of this compound as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A study on the pharmacokinetics of this compound in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interindividual variability of this compound 6-hydroxylation in men and women and its relationship to CYP2E1 genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. This compound, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Both cytochromes P450 2E1 and 1A1 are involved in the metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Determination of this compound and its metabolite 6-hydroxythis compound in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenotyping of cytochrome P450 2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Determination of this compound and 6-hydroxythis compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Direct injection analysis of this compound and its major metabolite 6-hydroxythis compound in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetic parameters of this compound and its main metabolite, 6-hydroxythis compound, after intravenous and oral administration of this compound to liver cirrhotic rats with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics of this compound in rats with diabetes: Induction of CYP2E1 on 6-hydroxythis compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Simultaneous phenotyping of CYP2E1 and CYP3A using oral this compound and midazolam microdoses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of cigarette smoking and carbon monoxide on this compound and caffeine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Effects of Chlorzoxazone on Intracellular Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the cellular mechanisms by which chlorzoxazone, a centrally acting muscle relaxant, modulates intracellular calcium ([Ca2+]i) signaling. The information presented herein is intended to support further research and drug development efforts by providing a comprehensive overview of this compound's multifaceted effects on calcium homeostasis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanisms of this compound-Induced Calcium Modulation

This compound exerts a complex influence on intracellular calcium levels, primarily through a dual mechanism involving the release of calcium from intracellular stores and the modulation of plasma membrane ion channels.

Endoplasmic Reticulum Calcium Release

This compound induces a concentration-dependent increase in cytosolic calcium by triggering the release of calcium from the endoplasmic reticulum (ER).[1] Notably, this release mechanism is independent of the canonical phospholipase C (PLC)/inositol 1,4,5-trisphosphate (IP3) signaling pathway.[1] While the precise molecular target on the ER remains to be fully elucidated, studies involving the SERCA pump inhibitor thapsigargin (B1683126) suggest that this compound's action is linked to the depletion of ER calcium stores.[1][2]

Modulation of Plasma Membrane Ion Channels

In addition to its effects on intracellular stores, this compound directly modulates the activity of several key ion channels located in the plasma membrane.

-

Activation of Calcium-Activated Potassium Channels: this compound is a potent activator of both large-conductance (BKCa) and small-conductance (SK) calcium-activated potassium channels.[3][4][5][6] This activation is not a secondary effect of increased global intracellular calcium but rather a direct interaction with the channels themselves, leading to a leftward shift in their activation curve.[3][4][7]

-

Inhibition of L-type Calcium Channels: Conversely, this compound has been shown to suppress voltage-dependent L-type calcium currents, thereby reducing calcium influx through this pathway.[3][7]

-

Store-Operated Calcium Entry (SOCE): The depletion of ER calcium stores by this compound can subsequently trigger store-operated calcium entry (SOCE), a mechanism for replenishing intracellular calcium. This process appears to be sensitive to modulation by protein kinase C (PKC).[1][2]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on intracellular calcium signaling and related ion channel activities.

| Parameter | Cell Type | Concentration of this compound | Observed Effect | Reference |

| Intracellular Ca2+ Rise | OC2 human oral cancer cells | 250-1000 µM | Concentration-dependent increase in [Ca2+]i. | [1] |

| BKCa Channel Activation (EC50) | Pituitary GH3 cells | 30 µM | Half-maximal effective concentration for increasing Ca2+-activated K+ current (IK(Ca)). | [3] |

| BKCa Channel Activation (EC50) | Neuroblastoma IMR-32 cells | 18 µM | Half-maximal effective concentration for increasing BKCa channel activity. | [4] |

| L-type Ca2+ Current Suppression | Pituitary GH3 cells | 30 µM | Suppression of voltage-dependent L-type Ca2+ current. | [3] |

| Inhibition of this compound-Evoked [Ca2+]i Rise by Thapsigargin | OC2 human oral cancer cells | Not specified | Pre-treatment with thapsigargin inhibited this compound-evoked [Ca2+]i rises by 88% in Ca2+-free medium. | [1] |

| Inhibition of Thapsigargin-Evoked [Ca2+]i Rise by this compound | OC2 human oral cancer cells | Not specified | Pre-treatment with this compound suppressed thapsigargin-evoked [Ca2+]i rises by 75% in Ca2+-free medium. | [1] |

| Inhibition of this compound-Induced Ca2+ Entry by SOCE Inhibitors | OC2 human oral cancer cells | Not specified | Inhibited by 20% by inhibitors of store-operated Ca2+ channels. | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for measuring its effects on intracellular calcium.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on intracellular calcium signaling.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol is adapted from methodologies used in studies investigating this compound's effects on [Ca2+]i.[1][8][9][10][11][12]

Materials:

-

Fura-2 acetoxymethyl ester (Fura-2 AM)

-

Pluronic F-127

-

Dimethyl sulfoxide (B87167) (DMSO)

-

HEPES-buffered saline (HBS) or other suitable physiological saline

-

Probenecid (B1678239) (optional, to prevent dye leakage)

-

Ionomycin (B1663694) and EGTA for calibration

-

Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm) and emission detection around 510 nm.

Procedure:

-

Cell Preparation:

-

Plate cells on glass coverslips or in black-walled, clear-bottom 96-well plates and culture to the desired confluency.

-

-

Fura-2 AM Loading Solution Preparation:

-

Prepare a stock solution of Fura-2 AM (e.g., 1 mM) in high-quality, anhydrous DMSO.

-

For loading, dilute the Fura-2 AM stock solution in HBS to a final concentration of 1-5 µM.

-

To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 solution to the Fura-2 AM stock before diluting in HBS.

-

If dye leakage is a concern, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Remove the culture medium from the cells and wash once with HBS.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing and De-esterification:

-

After incubation, remove the loading solution and wash the cells twice with HBS to remove extracellular dye.

-

Add fresh HBS (with probenecid if used previously) and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

-

Calcium Measurement:

-

Mount the coverslip onto the microscope stage or place the microplate in the reader.

-

Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at approximately 510 nm.

-

Introduce this compound at the desired concentration and continue recording the fluorescence changes over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

-

The ratio values can be used to determine the intracellular calcium concentration using the Grynkiewicz equation, following calibration with ionomycin (to determine Rmax) and EGTA (to determine Rmin).

-

Patch-Clamp Electrophysiology for Ion Channel Activity

This protocol provides a general framework for studying the effects of this compound on ion channels like BKCa and L-type Ca2+ channels, based on standard electrophysiological techniques.[3][7][13][14][15][16]

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

-

Intracellular (pipette) solution (e.g., for K+ currents: 140 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2)

-

This compound stock solution

Procedure:

-

Pipette Preparation:

-

Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

-

Cell Preparation:

-

Plate cells at a low density in a petri dish suitable for patch-clamping.

-

-

Whole-Cell Recording:

-

Mount the dish on the microscope stage and perfuse with the extracellular solution.

-

Using the micromanipulator, approach a cell with the patch pipette and form a high-resistance (GΩ) seal.

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Voltage-Clamp Mode:

-

To study voltage-gated channels, hold the cell at a specific membrane potential (e.g., -70 mV) and apply voltage steps or ramps to elicit channel opening.

-

Record the resulting currents in the absence (baseline) and presence of this compound applied to the bath solution.

-

-

Current-Clamp Mode:

-

To study the effect on membrane potential and firing rate, record the cell's membrane potential and apply current injections to evoke action potentials before and after this compound application.

-

-

-

Data Analysis:

-

Analyze the recorded currents for changes in amplitude, kinetics (activation, inactivation, deactivation), and voltage-dependence in the presence of this compound.

-

Construct current-voltage (I-V) relationships and dose-response curves to quantify the effects of the compound.

-

Conclusion

This compound's impact on intracellular calcium signaling is multifaceted, involving both the release of calcium from the endoplasmic reticulum via a PLC/IP3-independent mechanism and the direct modulation of multiple plasma membrane ion channels. This dual action underscores the complexity of its pharmacological profile and highlights the need for careful consideration of its effects on calcium homeostasis in both research and clinical contexts. The experimental protocols and data presented in this guide offer a robust framework for further investigation into the nuanced cellular effects of this compound and other pharmacologically active compounds.

References

- 1. Action of this compound on Ca2+movement and viability in human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stimulatory effects of this compound, a centrally acting muscle relaxant, on large conductance calcium-activated potassium channels in pituitary GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modulation of recombinant small-conductance Ca(2+)-activated K(+) channels by the muscle relaxant this compound and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, an SK channel activator used in humans, reduces excessive alcohol intake in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ionbiosciences.com [ionbiosciences.com]

- 9. moodle2.units.it [moodle2.units.it]

- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Patch-clamp study of the calcium-dependent chloride current in AtT-20 pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Electrophysiological Methods to Measure Ca2+ Current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scientifica.uk.com [scientifica.uk.com]

An In-depth Technical Guide to the Identification of Chlorzoxazone Related Compounds and Impurities

Introduction

This compound is a centrally acting muscle relaxant used to alleviate pain and discomfort arising from acute musculoskeletal conditions.[1][2] It functions primarily at the spinal cord and subcortical levels of the brain, where it inhibits polysynaptic reflexes responsible for muscle spasms.[2][3] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Regulatory bodies such as the ICH, USFDA, and others mandate stringent purity requirements and the identification of impurities in both the API and finished pharmaceutical products.[4] Impurity profiling involves the detection, identification, and quantification of various related substances, including synthetic precursors, by-products, degradation products, and metabolites.[5] This guide provides a comprehensive overview of known this compound-related compounds and the analytical methodologies for their identification and quantification.

Known Related Compounds and Impurities

The impurities associated with this compound can originate from the manufacturing process, degradation of the drug substance, or metabolism in the body. Pharmaceutical-grade this compound typically requires an assay of greater than 98.0% purity.[6] Individual specified impurities are often limited to not more than 0.10%, with total related compounds generally capped between 0.50% and 1.00%.[6]

Key identified impurities and related compounds are summarized in the table below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Type |

| This compound | 95-25-0 | C₇H₄ClNO₂ | 169.57 | API |

| 2-Amino-4-chlorophenol (B47367) | 95-85-2 | C₆H₆ClNO | 143.57 | Process Impurity / Degradant[1][6][7][8] |

| 6-Hydroxy this compound | 1750-45-4 | C₇H₄ClNO₃ | 185.56 | Metabolite[6][9][10] |

| This compound Dimer Impurity | N/A | C₁₅H₈Cl₂N₂O₄ | 351.14 | Process Impurity[1][6][11] |

| 3-Chloroaniline | 108-42-9 | C₆H₆ClN | 127.57 | Process Impurity[6] |

| 2-Benzoxazolinone | N/A | C₇H₅NO₂ | 135.12 | Impurity[12] |

| 7-Amino-5-chloro-2-benzoxazolinone | N/A | N/A | N/A | Impurity[12] |

| 2-Amino-5-chlorophenol | N/A | N/A | N/A | Impurity[12] |

| 5-Bromo-2-benzoxazolinone | N/A | N/A | N/A | Impurity[12] |

| 7,7'-Chlorzoxazone Dimer | N/A | N/A | N/A | Impurity[12] |

| N-Nitroso this compound | N/A | C₇H₃ClN₂O₃ | 198.56 | Potential Impurity[9] |

Experimental Protocols

A variety of analytical techniques are employed for the separation and quantification of this compound and its related compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly cited methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for impurity profiling due to its high resolution and sensitivity.

-

Method 1: Impurity Profiling in Combination with Paracetamol and Ibuprofen (B1674241) [5][13][14]

-

Method 2: Determination of 2-Amino-4-chlorophenol Degradant [15][16]

-

Stationary Phase: ZORBAX Eclipse Plus C8 column (250 mm × 4.6 mm i.d., 5 µm particle size).[16]

-

Mobile Phase: A mixture of methanol–water–phosphoric acid (75:25:0.05, by volume) in isocratic mode.[15][16]

-

Flow Rate: 1.0 mL/min.[15]

-

Detection: Photodiode Array (PDA) detector at 230 nm.[15][16]

-

Retention Times: 2-amino-4-chlorophenol (ACP) at 3.17 min, this compound (CHZ) at 4.26 min.[15][16]

-

-

Method 3: Stability-Indicating Method with Paracetamol

-

Stationary Phase: Not specified, but a reverse-phase (RP-HPLC) method.

-

Mobile Phase: Acetonitrile: Methanol: Water (20:10:70, v/v/v).

-

Flow Rate: 0.7 ml/min.

-

Detection: UV at 270 nm.

-

Retention Times: Paracetamol at 2.822 min, this compound at 5.377 min.

-

Thin-Layer Chromatography (TLC) - Densitometry

TLC is a valuable tool for the separation and semi-quantitative or quantitative analysis of impurities.

-

Method 1: USP Chromatographic Purity Test [17]

-

Stationary Phase: TLC plate coated with a 0.25-mm layer of chromatographic silica (B1680970) gel mixture.[17]

-

Mobile Phase: Hexane and dioxane (63:37).[17]

-

Application: Apply 10 µL portions of a 20 mg/mL test solution and standard solutions of impurities.[17]

-

Detection:

-

Limits: Any impurity spot should not exceed the size or intensity of the standard spots, corresponding to not more than 0.5% for 2-Amino-4-chlorophenol and 0.25% for p-chlorophenol.[17]

-

-

Method 2: Impurity Profiling in Combination Formulations [13][14]

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.[13]

-

Mobile Phase: Chloroform, toluene, ethanol, and ammonia (B1221849) (7.0:1.0:1.6:0.2, by volume).[13]

-

Detection: Densitometric scanning at 220.0 nm.[13]

-

Spectrophotometry

A colorimetric method has been developed for the specific determination of 2-amino-4-chlorophenol (ACP), a key synthetic precursor and degradant.[7]

-

Principle: The method is based on the reaction of ACP with 4-aminoantipyrine (B1666024) in the presence of an alkaline oxidizing agent (K₃[Fe(CN)₆] / NH₃).[7]

-

Detection: The resulting red-colored product is measured at 520 nm.[7]

-

Performance: The method is linear over a concentration range of 1-20 µg/ml, with a limit of detection of 0.2 µg/ml and a limit of quantitation of 0.6 µg/ml.[7]

Forced Degradation Studies

Forced degradation, or stress testing, is essential for developing stability-indicating analytical methods.[18] It helps identify likely degradation products that may appear during storage. This compound has been subjected to various stress conditions.

-

Acid and Alkali Hydrolysis: this compound is reported to undergo degradation under acidic conditions and is particularly prone to hydrolysis in alkaline media, yielding 2-amino-4-chlorophenol.[4][19]

-

Oxidative Degradation: The drug shows degradation when exposed to oxidative conditions, such as hydrogen peroxide.[19]

-

Photodegradation: Exposure to UV light can also lead to the degradation of this compound.[19]

-

Thermal Degradation: The compound is also subjected to thermal stress to evaluate its stability at elevated temperatures.

The separation of degradation products from the parent drug is a key requirement for a stability-indicating method.[19]

Visualizations

Synthesis and Impurity Formation

The synthesis of this compound often starts from 2-amino-4-chlorophenol. Impurities can be introduced from starting materials or formed as by-products during the reaction.

Caption: Synthetic pathway of this compound and potential process impurity formation.

Degradation Pathway

This compound is susceptible to degradation under various stress conditions, most notably hydrolysis.

Caption: Forced degradation pathways of this compound under various stress conditions.

Metabolic Pathway

In the body, this compound is primarily metabolized in the liver by cytochrome P450 enzymes.

Caption: Primary metabolic pathway of this compound in the liver.

General Experimental Workflow

The logical flow for identifying and quantifying impurities involves several key steps from sample handling to final analysis.

Caption: General workflow for the analysis of this compound impurities.

Conclusion

The identification and control of related compounds and impurities are paramount for ensuring the quality, safety, and efficacy of this compound. A thorough understanding of potential process-related impurities, degradation products, and metabolites is essential. This guide outlines the key known impurities and provides detailed experimental protocols based on established HPLC and TLC methods. The application of forced degradation studies is crucial for developing robust, stability-indicating assays. The systematic application of these analytical strategies allows researchers and drug development professionals to maintain high standards of quality control for this compound products.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and this compound using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. ijpsr.com [ijpsr.com]

- 8. researchgate.net [researchgate.net]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. allmpus.com [allmpus.com]

- 11. This compound |Axios Research [axios-research.com]

- 12. Determination and structural analysis of unknown impurities in this compound by NMR spectroscopy and liquid chromatography-mass spectrometry [ywfx.nifdc.org.cn]

- 13. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and this compound using HPLC and TLC densitometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. akjournals.com [akjournals.com]

- 17. ftp.uspbpep.com [ftp.uspbpep.com]

- 18. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 19. imedpub.com [imedpub.com]

Chlorzoxazone's Central Nervous System Depressant Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorzoxazone is a centrally acting skeletal muscle relaxant that has been in clinical use for decades. Its therapeutic effects are attributed to its depressant action on the central nervous system (CNS), leading to a reduction in skeletal muscle spasms and associated pain. While the precise molecular mechanisms are not fully elucidated, evidence points towards the modulation of spinal cord and subcortical neuronal excitability. This technical guide provides a comprehensive overview of the current understanding of this compound's CNS depressant effects, focusing on its pharmacodynamics, relevant experimental data, and the signaling pathways involved.

Introduction

This compound is believed to exert its muscle relaxant effects primarily by acting on the spinal cord and subcortical areas of the brain, where it inhibits multisynaptic reflex arcs responsible for muscle spasms.[1][2] This CNS depressant activity is the cornerstone of its therapeutic action. While modulation of the GABA-A receptor, a common target for CNS depressants, has been suggested, direct quantitative evidence remains elusive in the current body of scientific literature.[1][3] More substantiated is its action on specific potassium channels, which play a crucial role in regulating neuronal excitability.

Pharmacodynamics and Molecular Mechanisms

The CNS depressant effects of this compound are multifaceted, involving the modulation of ion channels that are critical for neuronal function.

Modulation of Large-Conductance Ca2+-Activated Potassium (BKCa) Channels

A significant body of evidence points to this compound's role as an opener of large-conductance Ca2+-activated potassium (BKCa) channels.[4] Activation of these channels leads to potassium ion efflux, resulting in hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability.[3][5]

-

Electrophysiological Effects: In patch-clamp studies on pituitary GH3 cells and neuroblastoma IMR-32 cells, this compound has been shown to reversibly increase the Ca2+-activated K+ current (IK(Ca)).[4] This effect is concentration-dependent, with reported EC50 values of 30 µM in GH3 cells and approximately 18 µM in IMR-32 cells.[4]

-

Channel Kinetics: At the single-channel level, this compound does not alter the single-channel conductance of BKCa channels. Instead, it increases channel activity by increasing the mean open time and decreasing the mean closed time.[4] It also causes a leftward shift in the activation curve of BKCa channels, making them more likely to open at a given membrane potential.[4]

Modulation of Small-Conductance Ca2+-Activated Potassium (SK) Channels

In addition to its effects on BKCa channels, this compound has been shown to modulate small-conductance Ca2+-activated potassium (SK) channels. Activation of SK channels also contributes to neuronal hyperpolarization and reduced firing rates. Studies have demonstrated that this compound can activate recombinant rat brain SK2 channels expressed in HEK293 cells.[6]

Putative Modulation of GABA-A Receptors

While frequently suggested as a potential mechanism for a centrally acting muscle relaxant, direct and quantitative evidence for this compound's interaction with GABA-A receptors is currently lacking in the scientific literature.[1][3] It is hypothesized that this compound may act as a positive allosteric modulator, enhancing the effect of GABA on the receptor and leading to increased chloride influx and neuronal inhibition. However, binding affinity (Ki) values and specific data on the potentiation of GABA-induced currents by this compound are not available.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacodynamic effects of this compound.

| Parameter | Value | Cell Line | Reference |

| EC50 (BKCa) | 30 µM | Pituitary GH3 | [4] |

| EC50 (BKCa) | 18 µM | Neuroblastoma IMR-32 | |

| Effect on BKCa | Increase | Pituitary GH3 | [4] |

| Effect on SK | Activation | HEK293 (rSK2) |

Table 1: In Vitro Pharmacodynamic Parameters of this compound

| Animal Model | Test | Endpoint | Observations | Reference |

| Rat | Rotarod | Latency to fall | Dose-dependent decrease in performance, indicating motor incoordination. | [7] |

| Rat | Crossed Extensor Reflex | Intensity of isometric muscle contraction | Dose-dependent depression of the reflex, indicating muscle relaxation. | [7] |

Table 2: In Vivo Models for Assessing this compound's CNS Depressant Effects

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for BKCa Channel Activity

This protocol is adapted from studies investigating the effects of this compound on ion channels.[4]

-

Cell Culture: Pituitary GH3 cells or neuroblastoma IMR-32 cells are cultured under standard conditions.

-

Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 0.1 EGTA, with pH adjusted to 7.2.

-

Recording Conditions: Cells are bathed in an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES, with pH adjusted to 7.4.

-

Data Acquisition: Whole-cell currents are recorded using a patch-clamp amplifier. Cells are held at a holding potential of -60 mV. Voltage steps are applied to elicit BKCa currents.

-

Drug Application: this compound is applied to the bath solution at various concentrations to determine its effect on BKCa currents.

Rotarod Test for Motor Coordination in Mice

This protocol provides a general framework for assessing motor coordination.[8][9][10]

-

Apparatus: A rotarod apparatus with a rotating rod of a specified diameter.

-

Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.

-

Training (Optional): Mice may be trained on the rotarod at a constant low speed for a set duration on the day prior to testing.

-

Testing:

-

Place the mouse on the rotating rod.

-

Start the rotation, which can be at a fixed speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod.

-

A cut-off time is typically set (e.g., 300 seconds).

-

-

Drug Administration: this compound or vehicle is administered intraperitoneally at a specified time before the test.

Crossed Extensor Reflex in Rats

This is a more specific measure of muscle relaxant activity.[7][11]

-

Animal Preparation: Rats are anesthetized, and the appropriate nerves (e.g., sciatic nerve) and muscles (e.g., gastrocnemius) are surgically exposed for stimulation and recording.

-

Stimulation: The central end of a cut peripheral nerve on one hindlimb is electrically stimulated to elicit a reflex contraction in the contralateral extensor muscle.

-

Recording: The isometric tension of the contralateral extensor muscle is recorded using a force transducer.

-

Drug Administration: this compound or vehicle is administered, and the change in the amplitude of the reflex-induced muscle contraction is measured.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows related to this compound's CNS depressant effects.

Conclusion

This compound exerts its CNS depressant effects, leading to muscle relaxation, primarily through the modulation of neuronal excitability at the spinal and supraspinal levels. The most well-documented mechanism is the activation of BKCa and SK potassium channels, which results in neuronal hyperpolarization and reduced firing rates. While a role for GABA-A receptor modulation is plausible and often cited, direct quantitative evidence to support this hypothesis is currently lacking in the published literature. Further research employing electrophysiological and binding assays is necessary to fully elucidate the complete molecular profile of this compound's action on the central nervous system. The experimental models and protocols outlined in this guide provide a framework for future investigations into the nuanced mechanisms of this widely used therapeutic agent.

References

- 1. Symptomatic and neurotrophic effects of GABAA receptor positive allosteric modulation in a mouse model of chronic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Symptomatic and neurotrophic effects of GABAA receptor positive allosteric modulation in a mouse model of chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BK channel - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. rupress.org [rupress.org]

- 6. This compound, an SK channel activator used in humans, reduces excessive alcohol intake in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacodynamics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 9. Rotarod-Test for Mice [protocols.io]

- 10. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crossed extensor reflex - Wikipedia [en.wikipedia.org]

The chemical structure and properties of 5-chloro-2-benzoxazolinone